

alpha-Damascone: A High-Impact Standard for Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Damascone

Cat. No.: B3025630

[Get Quote](#)

Abstract

alpha-Damascone is a high-impact C13 norterpenoid ketone prized for its potent and complex olfactory profile, characterized by intense rosy-floral notes with fruity (apple, plum, blackcurrant) and subtle tobacco undertones.^{[1][2][3]} Its stability, high purity potential, and characteristic aroma make it an indispensable analytical standard for quality control, method validation, and quantitative analysis in the flavor and fragrance industries.^{[4][5][6]} This application note provides a comprehensive guide to the properties of **alpha-Damascone** and detailed protocols for its use as a quantitative standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction: The Quintessential Rose Ketone

The damascones are a family of aromatic ketones that are among the most valued and potent materials in modern perfumery.^[2] While found naturally in sources like Bulgarian rose oil, black tea, and tobacco, the synthetic version of **alpha-Damascone** is widely used to impart richness, diffusion, and tenacity to fragrance and flavor compositions.^{[2][7]} Its versatility allows it to enhance a wide array of accords, from floral and fruity to woody and herbal.^{[1][8]}

The analytical challenge in the flavor and fragrance industry lies in ensuring the consistency and quality of complex mixtures. A reliable analytical standard is paramount for this task. **alpha-Damascone** serves as an excellent standard due to its high stability under normal conditions and the availability of high-purity grades (typically $\geq 95\text{-}99\%$).^{[4][5][8]} This document outlines the fundamental properties of **alpha-Damascone** and establishes a robust, self-validating

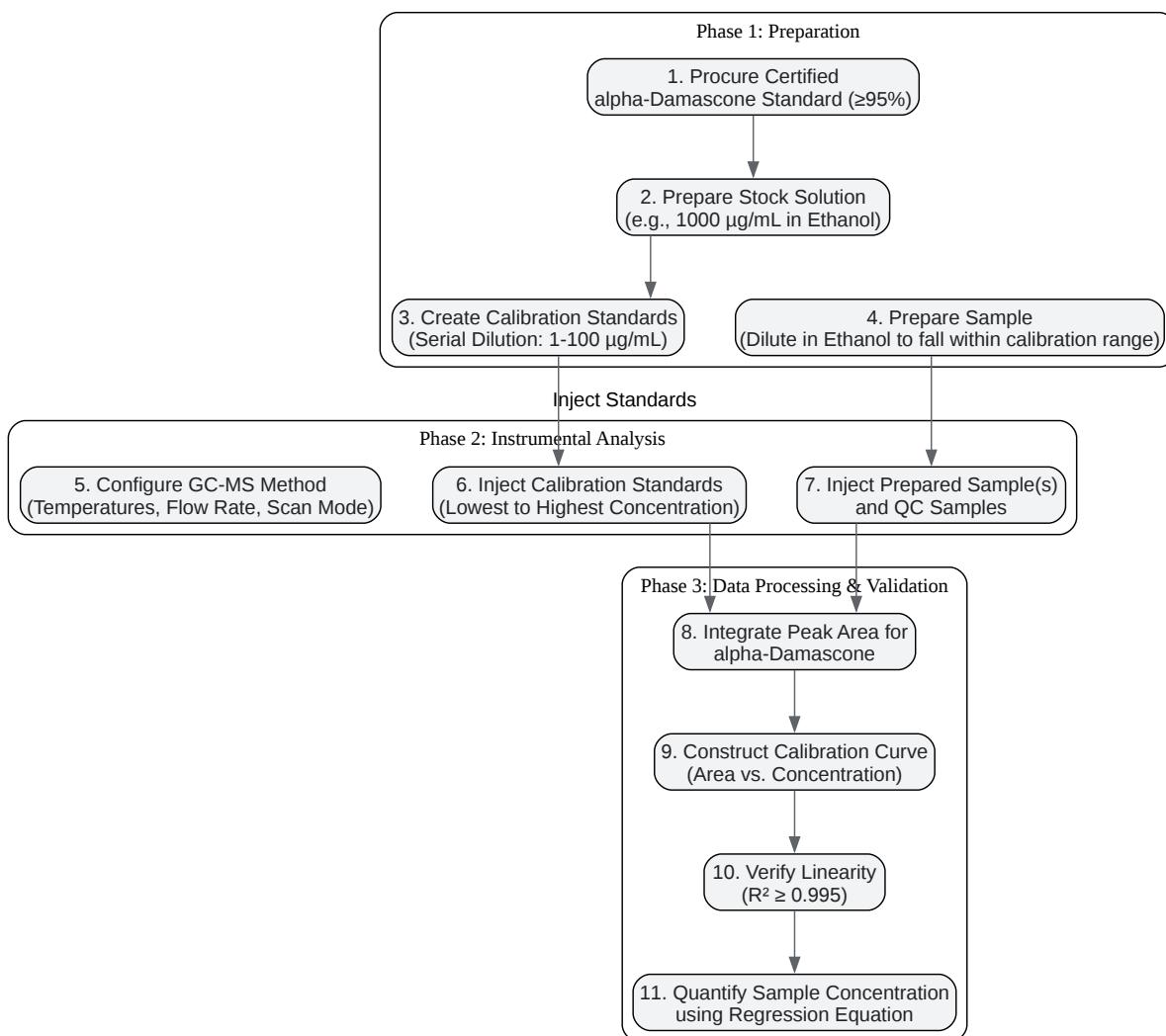
protocol for its quantification, enabling researchers and quality control analysts to achieve accurate and reproducible results.

Physicochemical Profile of alpha-Damascone

Accurate analysis begins with a thorough understanding of the standard's properties. The key physicochemical characteristics of **alpha-Damascone** are summarized below.

Property	Value / Description	Source(s)
IUPAC Name	(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one	[8][9]
CAS Number	24720-09-0 (for the (E)-isomer)	[8]
Alternate CAS	43052-87-5 (isomer mixture)	[2][5]
Molecular Formula	C ₁₃ H ₂₀ O	[8][10]
Molecular Weight	192.30 g/mol	[2][10]
Appearance	Colorless to pale yellow liquid	[1][9]
Odor Profile	Intense floral-fruity (rose, apple, plum) with green and tobacco notes.	[1][2][3]
Purity (Standard)	≥95.0% (sum of isomers by GC)	[5][8]
Solubility	Soluble in ethanol and most organic solvents; insoluble in water.	[4][8]
Boiling Point	~250-267 °C	[1][8]
Density	~0.93 - 0.96 g/mL	[1][8]
Refractive Index	~1.490 - 1.500 (at 20°C)	[5][8]

Application Protocol: Quantitative Analysis by GC-MS


This section details a complete, self-validating workflow for the quantification of **alpha-Damascone** in a liquid matrix (e.g., fragrance oil, flavor concentrate) using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

Gas Chromatography (GC) separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. For precise quantification, a calibration curve is generated from standards of known concentrations.

Experimental Workflow

The entire process, from standard preparation to final result, follows a logical sequence designed to ensure accuracy and reproducibility.

[Click to download full resolution via product page](#)

Caption: GC-MS quantification workflow for **alpha-Damascone**.

Protocol: Standard and Sample Preparation

Causality: The accuracy of the final result is fundamentally dependent on the precision of standard preparation. Using a certified analytical standard and calibrated, Class A volumetric glassware minimizes initial measurement errors. The solvent, typically high-purity ethanol or hexane, is chosen for its volatility and compatibility with the GC system, ensuring no interference with the analyte peak.[\[11\]](#)

Materials:

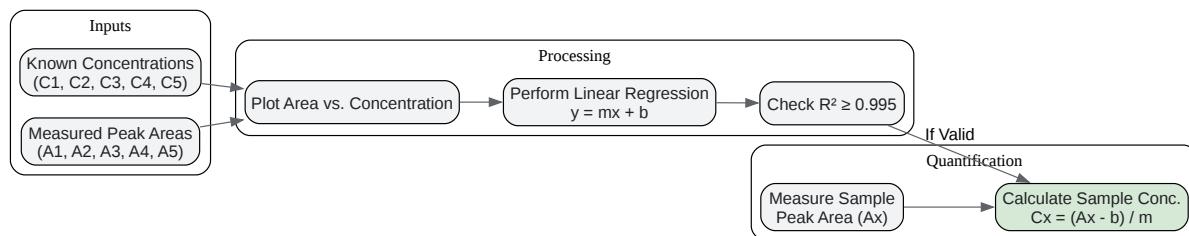
- **alpha-Damascone** analytical standard ($\geq 95.0\%$ purity)[\[5\]](#)
- High-purity ethanol (or other suitable volatile solvent)
- Class A volumetric flasks (10 mL, 50 mL)
- Calibrated micropipettes
- 2 mL GC vials with septa caps

Procedure:

- Stock Solution Preparation (1000 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of **alpha-Damascone** standard into a 10 mL volumetric flask.
 - Record the exact weight.
 - Dissolve the standard in a small amount of ethanol and fill to the mark. Mix thoroughly.
 - Calculate the precise concentration based on the actual weight.
- Calibration Standards (Serial Dilution):
 - Prepare a series of at least five calibration standards by serially diluting the stock solution. A typical concentration range might be 1, 5, 10, 50, and 100 $\mu\text{g/mL}$.

- For example, to make a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.
- Quality Control (QC) Samples:
 - Prepare at least two QC samples from a separately prepared stock solution to validate the calibration curve. Their concentrations should be in the low and high range of the curve (e.g., 7.5 µg/mL and 75 µg/mL).[12]
- Sample Preparation:
 - Based on the expected concentration of **alpha-Damascone**, dilute the sample (e.g., fragrance oil) in ethanol to ensure the final concentration falls within the linear range of the calibration curve (1-100 µg/mL). A 1:100 or 1:1000 dilution is common.
 - Causality: This step is critical to prevent detector saturation and column overload, ensuring the analyte response is within the validated linear range of the instrument.[11]

Protocol: GC-MS Instrumentation and Method


Causality: The method parameters are chosen to provide optimal separation of **alpha-Damascone** from other matrix components while ensuring a sharp, symmetrical peak shape for accurate integration. A non-polar HP-5MS column is a versatile choice for fragrance analysis.[12] The oven temperature program begins at a low temperature to trap volatiles and then ramps up to elute compounds in order of increasing boiling point.

Parameter	Recommended Setting
GC System	Agilent 7890A or equivalent
MS System	Agilent 7000 Triple Quad or equivalent
Column	HP-5MS (30 m x 0.25 mm ID, 0.25 μ m film) or equivalent
Carrier Gas	Helium, constant flow at 1.0 mL/min
Injector Temp.	280 °C
Injection Vol.	1 μ L
Injection Mode	Split (e.g., 50:1 ratio)
Oven Program	Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization	Electron Ionization (EI) at 70 eV
Acquisition Mode	Scan: 40-400 amu (for identification); SIM: m/z 121, 192, 136 (for quantification)

Causality: Using Selected Ion Monitoring (SIM) mode for quantification significantly improves the signal-to-noise ratio, leading to lower detection limits and greater accuracy compared to full scan mode, as the detector focuses only on ions specific to **alpha-Damascone**.[\[12\]](#)

Protocol: Data Analysis and Validation

Trustworthiness: The reliability of the quantitative result is validated by the quality of the calibration curve. A high coefficient of determination (R^2) indicates a strong linear relationship between concentration and instrument response, confirming the method's accuracy across the calibrated range.

[Click to download full resolution via product page](#)

Caption: Logical flow for calibration and sample quantification.

Procedure:

- Following the GC-MS run, identify the **alpha-Damascone** peak in each chromatogram by its retention time and mass spectrum.
- Integrate the peak area for the quantifying ion (e.g., m/z 121) in all standard and sample injections.
- Create a calibration curve by plotting peak area (y-axis) versus concentration (x-axis) for the five calibration standards.
- Apply a linear regression to obtain the equation ($y = mx + b$) and the coefficient of determination (R^2). The R^2 value must be ≥ 0.995 for the curve to be considered valid.[12]
- Quantify the concentration of the QC samples. The calculated value should be within $\pm 15\%$ of the known value.
- Using the peak area from the unknown sample (Ax), calculate its concentration (Cx) using the regression equation: $Cx = (Ax - b) / m$.

- Remember to multiply the result by the dilution factor used during sample preparation to determine the final concentration in the original, undiluted sample.

Method Validation Principles

A fully validated analytical method provides documented evidence that the procedure is fit for its intended purpose.^[13] When using **alpha-Damascone** as a standard, the following parameters should be assessed.

Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). ^[14]	Peak purity analysis (e.g., via MS) shows no co-eluting interferences.
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration within a given range.	$R^2 \geq 0.995$ for the calibration curve.
Range	The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.	Typically 80% to 120% of the expected sample concentration.
Accuracy	The closeness of test results to the true value. Assessed using spike-recovery studies.	Recovery should be within 90-110% for the assay of a major component.
Precision	The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (RSD) $\leq 5\%$ for multiple injections.
LOQ	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio ≥ 10 .

Storage and Handling of the Standard

Proper storage and handling are critical to maintaining the integrity and shelf life of the **alpha-Damascone** analytical standard.

- Storage: Store in a cool, dry, and dark place, protected from light and air.[1][4][8] Use tightly sealed amber glass or aluminum containers and consider capping with nitrogen gas to prevent oxidation.[8][9] Recommended storage temperature is between 15–25°C.[8]
- Stability: **alpha-Damascone** is a relatively stable compound but is sensitive to light and can oxidize upon prolonged exposure to air.[4][8] Analytical standards have a limited shelf life; always check the expiry date on the label.[5]
- Handling: May cause an allergic skin reaction.[8][15] Wear protective gloves and eye protection.[8] Avoid breathing vapors and handle in a well-ventilated area.[15][16]

Conclusion

alpha-Damascone is a cornerstone of modern flavor and fragrance creation, and its role as an analytical standard is equally vital. Its well-defined properties and chemical stability make it an ideal candidate for developing robust, accurate, and reproducible analytical methods. The GC-MS protocol detailed in this note provides a validated, trustworthy framework for the precise quantification of **alpha-Damascone**, enabling researchers and industry professionals to ensure the quality, consistency, and safety of their products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha Damascone Online Kopen bij Hekserij [eng.hekserij.nl]
- 2. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. (E)-alpha-damascone, 24720-09-0 [thegoodscentscompany.com]
- 4. shivaexportsindia.com [shivaexportsindia.com]

- 5. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]
- 6. Production Methods Of Alpha-damascone: A Comprehensive Overview [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. Alpha Damascone Online | Alpha Damascone Manufacturer and Suppliers [scimlifify.com]
- 9. Alpha Damascone – Organica Aromatics® [organicaaroma.com]
- 10. α -Damascone [webbook.nist.gov]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. finefrag.com [finefrag.com]
- 16. alpha-damascone, 43052-87-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [alpha-Damascone: A High-Impact Standard for Flavor and Fragrance Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025630#alpha-damascone-as-a-standard-for-flavor-and-fragrance-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com